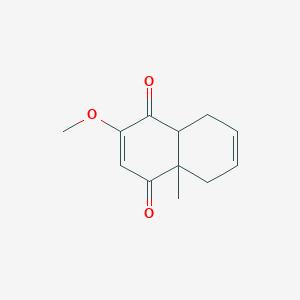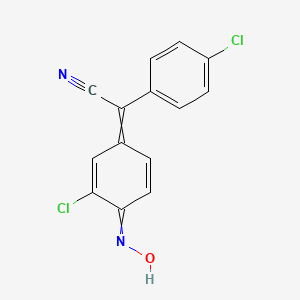
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of chloro and hydroxyimino groups attached to a cyclohexadienylidene ring, which is further connected to a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Cyclohexadienone: The initial step involves the chlorination of cyclohexadienone to introduce the chloro groups.
Formation of Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine under controlled conditions.
Coupling with Phenylacetonitrile: The final step involves coupling the intermediate with phenylacetonitrile using a suitable catalyst and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 3-Chloro-4-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 4-Hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
Uniqueness
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is unique due to the presence of both chloro and hydroxyimino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-1-9(2-5-11)12(8-17)10-3-6-14(18-19)13(16)7-10/h1-7,19H |
InChI Key |
KASFVGQOBYGUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C=CC(=NO)C(=C2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





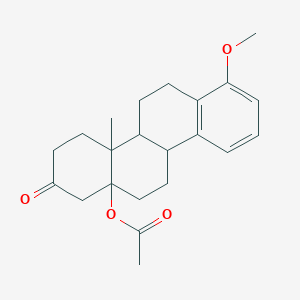
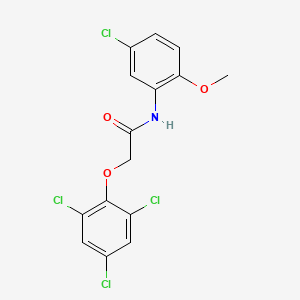
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
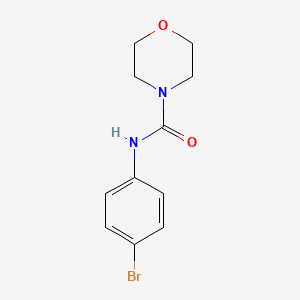
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
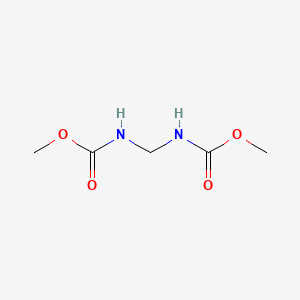
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
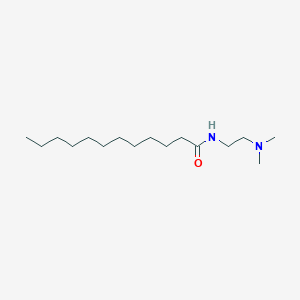
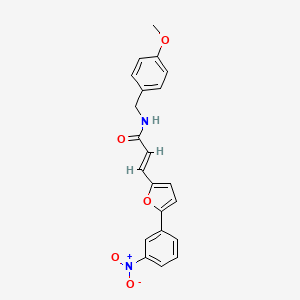
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
